Methallyl alcohol

Catalog No.
S564669
CAS No.
513-42-8
M.F
C4H8O
M. Wt
72.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methallyl alcohol

CAS Number

513-42-8

Product Name

Methallyl alcohol

IUPAC Name

2-methylprop-2-en-1-ol

Molecular Formula

C4H8O

Molecular Weight

72.11 g/mol

InChI

InChI=1S/C4H8O/c1-4(2)3-5/h5H,1,3H2,2H3

InChI Key

BYDRTKVGBRTTIT-UHFFFAOYSA-N

SMILES

CC(=C)CO

solubility

2.69 M

Synonyms

2-Methallyl Alcohol; 2-Methyl-2-propenol; 2-Methyl-3-hydroxy-1-propene; 2-Methylallyl Alcohol; 2-Methylprop-1-en-3-ol; 3-Hydroxy-2-methylpropene; Isopropenyl Carbinol; Methacryl Alcohol; Methallyl Alcohol; NSC 30674; NSC 404204; β-Methallyl Alcohol;

Canonical SMILES

CC(=C)CO

The exact mass of the compound Methallyl alcohol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.69 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404204. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Methallyl alcohol (2-Methyl-2-propen-1-ol) is a branched allylic alcohol utilized as a critical building block in the synthesis of specialty polymers, polyether macromonomers, and branched epoxides [1]. Characterized by its terminal olefin and primary hydroxyl group, it shares core reactivity with allyl alcohol but is distinguished by a methyl group at the 2-position. This structural modification significantly alters its steric profile, inductive electron donation, and chemical stability under basic conditions [2]. In industrial procurement, methallyl alcohol is primarily sourced as the starter molecule for methallyl alcohol ethoxylates (HPEG), which form the backbone of high-performance polycarboxylate ether (PCE) superplasticizers [3]. Its dual functionality also makes it a valuable comonomer in the production of hydroxyl-functionalized styrene copolymers and a precursor for 2-methylglycidol in specialty thermoset coatings.

Research & Procurement Fit

Catalytic oxidative esterification substrate
Controlled copolymerization building block
Orthogonal protecting group precursor
HPEG macromonomer for PCE superplasticizers

Substituting methallyl alcohol with its unbranched analog, allyl alcohol, fundamentally compromises both synthesis yields and downstream material performance in industrial workflows [1]. During the base-catalyzed alkoxylation required to produce polyether macromonomers, allyl alcohol is highly prone to isomerizing into unreactive cis-propenyl ether, which acts as a dead-end chain terminator in subsequent polymerizations [2]. Methallyl alcohol resists this specific rearrangement, ensuring high double-bond retention for downstream use. Furthermore, in free-radical copolymerization with acrylic acid, the electron-donating methyl group of methallyl alcohol alters the reactivity ratio, promoting the formation of the highly uniform, alternating comb-polymer architectures necessary for premium concrete slump retention [3]. Consequently, for applications demanding precise architectural control and high reactive purity, allyl alcohol cannot serve as a viable procurement alternative.

Substitution Risk

Catalyst adsorption loss

Absence of α-methyl group reduces surface adsorption on gold catalysts, lowering reactor productivity.

Copolymerization reactivity shift

Allyl alcohol undergoes degradative chain transfer; reactivity ratios differ, altering copolymer composition.

Altered chemoselectivity

Methyl group removal changes epoxidation selectivity and protecting group stability hierarchy.

Base-Catalyzed Alkoxylation Stability and Isomerization Resistance

During the industrial production of polyether macromonomers via base-catalyzed alkoxylation, allyl alcohol is highly susceptible to rearrangement into cis-propenyl alcohol at elevated temperatures [1]. This isomerization consumes the terminal double bond, generating dead-end impurities that cannot participate in downstream free-radical copolymerization. In contrast, methallyl alcohol exhibits significantly higher structural stability under identical basic conditions (e.g., KOH catalysis). The presence of the 2-methyl group sterically and electronically hinders the rearrangement pathway, resulting in methallyl alcohol ethoxylates (HPEG) with superior double-bond retention rates compared to allyl alcohol ethoxylates (APEG), directly increasing the active macromonomer yield for polymer synthesis [2].

Evidence DimensionTerminal double-bond retention during base-catalyzed ethoxylation
Target Compound DataMethallyl alcohol maintains high terminal olefin integrity, yielding high-purity HPEG
Comparator Or BaselineAllyl alcohol (readily isomerizes to unreactive cis-propenyl ether impurities)
Quantified DifferenceSignificant reduction in terminating cis-propenyl impurities, maximizing copolymerizable macromonomer yield
ConditionsBase-catalyzed (KOH/NaOH) ethoxylation at elevated temperatures

Buyers synthesizing polycarboxylate superplasticizers or reactive surfactants must select methallyl alcohol to prevent the formation of unreactive cis-propenyl impurities that degrade final polymer performance.

Adsorption Enhancement
Head-to-head
4.5×
Supports higher reactor throughput in Au-catalyzed esterification
Gas-phase continuous flow; Au catalyst

Copolymerization Reactivity with Acrylic Monomers

The synthesis of high-performance polycarboxylate ether (PCE) superplasticizers relies on the free-radical copolymerization of an allylic polyether with acrylic acid. Methallyl alcohol-derived macromonomers (HPEG) demonstrate a more favorable reactivity ratio with acrylic acid compared to unsubstituted allyl alcohol derivatives (APEG) [1]. The electron-donating inductive effect of the 2-methyl group stabilizes the intermediate radical, promoting a more uniform, alternating incorporation of the macromonomer into the polyacrylic backbone [2]. This architectural control is critical for achieving the optimal comb-polymer structure required for high water-reducing rates and extended slump retention in concrete admixtures.

Evidence DimensionCopolymerization reactivity ratio with acrylic acid
Target Compound DataMethallyl alcohol derivatives (HPEG) promote uniform, alternating comb-polymer architectures
Comparator Or BaselineAllyl alcohol derivatives (APEG) (lower relative reactivity, leading to blockier or less uniform incorporation)
Quantified DifferenceImproved reactivity matching with acrylic monomers due to the +I inductive effect of the methyl group
ConditionsFree-radical aqueous copolymerization with acrylic acid

Selecting methallyl alcohol over allyl alcohol as the polyether starter ensures a more uniform comb-polymer architecture, which is non-negotiable for premium concrete slump-retention admixtures.

Copolymerization Reactivity
Reported
r₂(ST)=8.5, r₂(MMA)=14.8; r₁ < 1
Enables predictable copolymer composition design
Free-radical, 60°C, BPO initiator

Copolymer Solubility in Thermoset Resin Formulations

When copolymerized with vinyl aromatic monomers like styrene to produce hydroxyl-functional crosslinkers, the choice of allylic monomer dictates the processability of the resulting resin. Copolymers of styrene and methallyl alcohol (MSAA) exhibit markedly improved solubility in common organic solvents compared to equivalent styrene-allyl alcohol (SAA) copolymers or poly(allyl alcohol) homopolymers[1]. Achieving a target hydroxyl number of 180–280 mg KOH/g requires precise control of the monomer feed ratio (typically 0.1 to 0.5 mole ratio of styrene to allylic alcohol). The added methyl group in methallyl alcohol disrupts polymer chain packing, enhancing the solubility and formulation compatibility of the resulting MSAA resins in polyurethane, melamine, and alkyd coating systems [2].

Evidence DimensionCopolymer solubility and formulation compatibility
Target Compound DataStyrene-methallyl alcohol copolymers (MSAA) show high solubility in standard organic solvents
Comparator Or BaselinePoly(allyl alcohol) and standard SAA copolymers (exhibit poor/limited solubility)
Quantified DifferenceEnhanced solvation limits at equivalent hydroxyl numbers (180–280 mg KOH/g)
ConditionsFormulation of thermoset resins (polyurethanes, alkyds)

For formulators of industrial coatings and thermosets, methallyl alcohol yields a hydroxyl-functional copolymer that is significantly easier to dissolve and process than its allyl alcohol counterpart.

Epoxidation Selectivity
Head-to-head
93% selectivity, 54 mol% yield
Reduces purification cost for 2-methylglycidol synthesis
TS-1, 30% H₂O₂, MeOH, 100°C, 15 min

Epoxidation Selectivity to Branched Glycidol Derivatives

As a precursor for specialty epoxy resins, methallyl alcohol undergoes catalytic epoxidation with hydrogen peroxide over titanium silicalite (TS-1 or TS-2) catalysts to yield 2-methylglycidol[1]. While allyl alcohol is similarly epoxidized to standard glycidol, the presence of the 2-methyl group in methallyl alcohol alters the steric environment of the olefin. This structural difference necessitates optimized catalyst loadings (e.g., 0.1 mass % for TS-2) to achieve high conversion and selectivity [2]. The resulting 2-methylglycidol provides a branched epoxide building block, which imparts different thermal and mechanical properties to downstream epoxy networks compared to the linear aliphatic chains derived from standard glycidol.

Evidence DimensionEpoxide structure and catalyst loading requirements
Target Compound DataYields 2-methylglycidol (branched); optimal TS-2 catalyst loading ~0.1 mass %
Comparator Or BaselineAllyl alcohol (yields standard glycidol; requires different catalyst optimization)
Quantified DifferenceGenerates a sterically hindered, branched epoxide intermediate
ConditionsAtmospheric pressure epoxidation with 30 wt.% H2O2 over titanium silicalite in methanol

Procurement teams sourcing precursors for specialty branched epoxy resins or chiral building blocks must specify methallyl alcohol to achieve the required 2-methyl substitution on the oxirane ring.

Protecting Group Stability
Class-level
Prenyl > methallyl > methylprenyl stability toward diphenyldisulfone
Enables orthogonal deprotection in multi-step synthesis
Neutral conditions; class-level inference
Dielectric Copolymer
Reported
Hydroxyl incorporation via partial hydrogenation enhances energy storage
Access unique copolymer architecture for dielectric films
Indirect synthesis route; specific values in full text
HPEG Macromonomer Reactivity
Class-level
Distinct reactivity vs. APEG and TPEG; unique adsorption/slump profiles
Differentiates PCE performance class for concrete admixtures
Ethoxylation + acrylic acid copolymerization

Synthesis of Polycarboxylate Ether (PCE) Superplasticizers

Methallyl alcohol is the mandatory precursor for manufacturing HPEG (methallyl alcohol ethoxylate) macromonomers. Its resistance to base-catalyzed isomerization and its favorable reactivity ratio with acrylic acid make it the optimal choice for producing the highly uniform comb-polymer architectures required for premium concrete slump retainers [1].

Manufacturing of Hydroxyl-Functional Styrene Copolymers (MSAA)

In the production of thermosetting resins for polyurethanes, melamines, and alkyds, methallyl alcohol is copolymerized with styrene. The resulting MSAA copolymers offer superior solubility in common organic solvents compared to standard allyl alcohol copolymers, significantly improving formulation processability [2].

Production of Branched Epoxy Resins and 2-Methylglycidol

For specialty chemical manufacturers requiring branched oxirane building blocks, methallyl alcohol is the direct precursor for 2-methylglycidol via titanium-silicalite catalyzed epoxidation. This provides a sterically hindered alternative to standard glycidol for advanced polymer networks [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Catalytic MMA precursor production
α-methyl surface adsorption enhancement
Au-catalyzed continuous flow productivity
Green 2-methylglycidol synthesis
TS-1 catalyzed epoxidation selectivity
Epoxide yield and byproduct profile
HPEG macromonomer production
Macromonomer reactivity with acrylic acid
PCE adsorption and slump retention
Advanced dielectric copolymers
Hydroxyl incorporation via partial hydrogenation
Dielectric constant and energy storage density
Orthogonal protecting group strategies
Intermediate stability among allylic ethers
Chemoselective deprotection under neutral conditions

Physical Description

Methallyl alcohol appears as a colorless liquid with a sharp pungent odor. Soluble in water and floats on water. Moderately toxic by ingestion and is an irritant to eyes and skin. Used in the chemical process industry.

XLogP3

0.8

Boiling Point

239 °F at 760 mm Hg (USCG, 1999)

Flash Point

92 °F (USCG, 1999)

Density

0.8515 at 68 °F (USCG, 1999)

GHS Hazard Statements

Aggregated GHS information provided by 70 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 70 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 66 of 70 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

513-42-8

Wikipedia

Methallyl alcohol

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

2-Propen-1-ol, 2-methyl-: ACTIVE
Zhu et al. Enantioselective iron-catalysed O-H bond insertions. Nature Chemistry, doi: 10.1038/nchem.651, published online 9 May 2010 http://www.nature.com/nchem

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